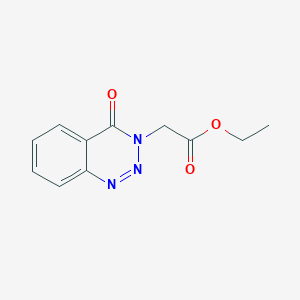

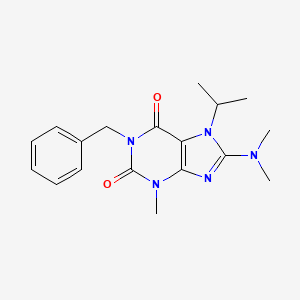

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

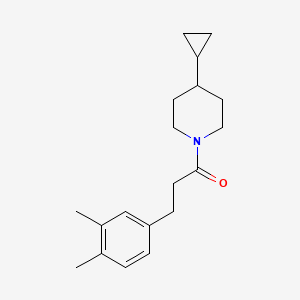

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one (CBT) is a benzotriazole derivative that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and material science.

科学的研究の応用

Peptide Synthesis

3-Carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one is a significant organophosphorus compound utilized in peptide synthesis. This compound has shown efficiency in coupling reagents for both solution and solid-phase peptide synthesis (Fan, Hao, & Ye, 1996). It offers advantages like good solubility and minimal racemization, making it suitable for synthesizing peptides and peptide alcohols (Tian, Sun, Wang, & Ye, 2002).

Anticonvulsant Activity

In the field of pharmaceutical research, this compound derivatives have been explored for their potential anticonvulsant properties. Studies on mice and rats in electroshock and pentylenetetrazole seizure models have shown these compounds to be generally non-toxic and exhibit significant anticonvulsant activity (Komet, 1997).

Synthesis of Isoquinolones and Peptidomimetics

This compound is pivotal in the synthesis of 1(2H)-isoquinolones through nickel-catalyzed denitrogenative alkyne insertion, showcasing its role in creating diverse organic structures (Miura, Yamauchi, & Murakami, 2008). It is also employed in drug design for developing novel peptidomimetics, aiding in creating biologically active compounds with potential therapeutic benefits (Goodman, Zapf, & Rew, 2002).

Nematicidal Activities

Recent studies have synthesized novel derivatives of this compound and evaluated their nematicidal activities against Meloidogyne incognita, a common plant parasite. These studies contribute to the development of new pesticides (Chen, Zhou, Li, & Xu, 2020).

Denitrogenative Reactions

In organic synthesis, this compound has been used in trifluoroacetic acid-mediated denitrogenative hydroxylation processes. This method, being metal-free, is effective for a wide range of benzotriazin-4(3H)-ones and demonstrates the utility of this compound in advanced organic synthesis techniques (Madasamy, Balakrishnan, Korivi, & Mannathan, 2022).

特性

IUPAC Name |

ethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-10(15)7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHBSBIZCLWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)